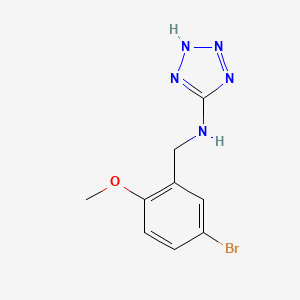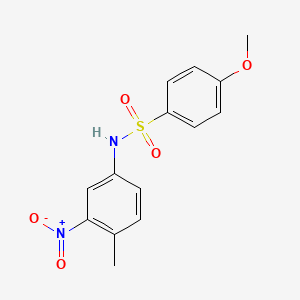![molecular formula C17H19NO2S B5830423 N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the central and peripheral nervous systems and play important roles in regulating various physiological processes.
Mécanisme D'action
N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are found throughout the central and peripheral nervous systems. Activation of these receptors leads to the release of various neurotransmitters and other signaling molecules, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory conditions. This compound has also been shown to have anti-cancer properties, with studies suggesting that it may be effective in inhibiting the growth and proliferation of various types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its potent and selective activation of the CB1 and CB2 receptors, which allows researchers to study the effects of cannabinoid receptor activation on various physiological processes. However, one limitation of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored and controlled in order to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research on N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide, including the development of new drugs for the treatment of chronic pain, inflammation, and cancer. Other potential areas of research include the study of the effects of cannabinoid receptor activation on various physiological processes, as well as the development of new methods for synthesizing and modifying N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide in order to improve its potency and selectivity.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide is synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 2-methylbenzyl mercaptan to form the intermediate 4-methoxyphenyl-2-methylbenzyl sulfide. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide has been used extensively in scientific research to study the effects of cannabinoid receptor activation on various physiological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs for the treatment of these conditions.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-5-3-4-6-14(13)11-21-12-17(19)18-15-7-9-16(20-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCNAMBAWYAWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5830376.png)






![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)